![molecular formula C7H7BBrClO2 B6302285 (4-Bromo-2-chloro-5-methylphenyl)boronic acid CAS No. 2225155-64-4](/img/structure/B6302285.png)
(4-Bromo-2-chloro-5-methylphenyl)boronic acid
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Overview
Description
“(4-Bromo-2-chloro-5-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 2225155-64-4 . It has a molecular weight of 249.3 . The compound is in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-bromo-2-chloro-5-methylphenyl)boronic acid . The InChI code for this compound is 1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 .Physical And Chemical Properties Analysis
The compound is a solid . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown .
2. Synthesis of Boronic Acid-Functionalized Benzyl Viologen “(4-Bromo-2-chloro-5-methylphenyl)boronic acid” can be used to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water .
Preparation of Isoquinoline Derivatives
This compound can be used to prepare 2-(azidomethyl)phenylboronic acid, which is further employed in the preparation of isoquinoline derivatives .
4. Catalyzes the Formation of Amide Bonds “(4-Bromo-2-chloro-5-methylphenyl)boronic acid” can catalyze the formation of amide bonds from amines and carboxylic acids . It is used to promote greener amidations of carboxylic acids and amines in catalytic amounts .
Suzuki–Miyaura Coupling
The most important application of organoboron compounds like “(4-Bromo-2-chloro-5-methylphenyl)boronic acid” is the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used in organic synthesis to form carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of (4-Bromo-2-chloro-5-methylphenyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely used for forming carbon-carbon bonds, and the organoboron reagents play a crucial role in this process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound transfers the formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various chemical reactions . Their stability can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, making (4-Bromo-2-chloro-5-methylphenyl)boronic acid a valuable building block in organic synthesis .
Action Environment
The action of (4-Bromo-2-chloro-5-methylphenyl)boronic acid is influenced by several environmental factors. For instance, the reaction conditions for the SM cross-coupling reaction need to be exceptionally mild and functional group tolerant . Additionally, the stability of the organoboron reagent can be affected by air and moisture . Therefore, these factors need to be carefully controlled to ensure the efficacy and stability of the compound’s action .
properties
IUPAC Name |
(4-bromo-2-chloro-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAITOKEUOCBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Br)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-chloro-5-methylphenyl)boronic acid |
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